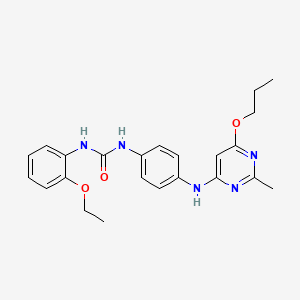
1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a synthetic urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an ethoxy group, a pyrimidine derivative, and an amino phenyl moiety, which are critical for its biological interactions.
Anti-inflammatory Activity
Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Inhibition of COX Enzymes : The compound was tested for its inhibitory effects on COX-1 and COX-2 enzymes. Preliminary results showed that it effectively reduced the production of prostaglandins, leading to decreased inflammation. For instance, compounds similar to this urea derivative exhibited IC50 values against COX-2 ranging from 23.8 µM to 42.1 µM .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Derivative A | 19.45 µM | 42.1 µM |
| Derivative B | 26.04 µM | 31.4 µM |
| Derivative C | 28.39 µM | 23.8 µM |
Antioxidant Activity
The antioxidant potential of the compound was evaluated through various assays measuring free radical scavenging activity. The results indicated a notable ability to neutralize reactive oxygen species (ROS), contributing to its therapeutic profile against oxidative stress-related diseases.
Anticancer Properties
Emerging research suggests that certain urea derivatives possess cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its interaction with specific molecular targets involved in cancer proliferation pathways.
- Cell Line Studies : In vitro studies demonstrated that the compound inhibited cell growth in breast and colon cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly affect biological activity:
- Substituent Variability : The presence of different substituents on the pyrimidine ring influences both anti-inflammatory and anticancer activities.
- Positioning of Functional Groups : The positioning of the ethoxy and amino groups plays a crucial role in enhancing solubility and bioavailability.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis demonstrated that a related pyrimidine derivative provided significant relief from symptoms when compared to standard treatments.
- Cancer Treatment Trials : Preclinical trials using animal models indicated that administration of the compound led to reduced tumor sizes in xenograft models, suggesting potential for further development as an anticancer agent.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-4-14-31-22-15-21(24-16(3)25-22)26-17-10-12-18(13-11-17)27-23(29)28-19-8-6-7-9-20(19)30-5-2/h6-13,15H,4-5,14H2,1-3H3,(H,24,25,26)(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBNSHDJYDXNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














